5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol
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Overview
Description
5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol typically involves multi-step reactions. One common method includes the cyclocondensation of amidine aldehydes in the presence of sodium methoxide (NaOMe) as a catalyst . Another approach involves the three-component condensation of diethyl 2,4,6-trioxoheptanedicarboxylate with salicylaldehyde and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity and leading to a biological response .
Comparison with Similar Compounds
Similar Compounds
- 1Benzopyrano[4,3-b]pyridin-5-one : This compound shares a similar core structure but differs in functional groups.
- 1Benzopyrano[4,3-b]quinolines : These compounds have a similar fused ring system but with different substituents .
Uniqueness
5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol is unique due to its specific combination of functional groups and fused ring system, which can impart distinct chemical and biological properties.
Properties
CAS No. |
63664-03-9 |
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Molecular Formula |
C18H12ClNO2 |
Molecular Weight |
309.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)chromeno[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C18H12ClNO2/c19-13-9-7-12(8-10-13)18(21)14-4-1-2-6-16(14)22-17-15(18)5-3-11-20-17/h1-11,21H |
InChI Key |
TYJALAKBQFYJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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